4-[(3-Ethoxy-3-oxopropyl)carbamoyl]benzeneboronic acid
Overview
Description
4-[(3-Ethoxy-3-oxopropyl)carbamoyl]benzeneboronic acid is a chemical compound with the molecular formula C₁₂H₁₆BNO₅ and a molecular weight of 265.07 g/mol . This compound is known for its unique structure, which includes a boron atom bonded to a benzene ring with an amide group attached at the para position. This boron-containing moiety is linked to an ester group through a three-carbon propionate chain .
Preparation Methods
The synthesis of 4-[(3-Ethoxy-3-oxopropyl)carbamoyl]benzeneboronic acid typically involves the reaction of a 4-aminophenylboronic acid derivative with ethyl propionate in the presence of a coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-[(3-Ethoxy-3-oxopropyl)carbamoyl]benzeneboronic acid undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(3-Ethoxy-3-oxopropyl)carbamoyl]benzeneboronic acid has a wide range of scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds due to the presence of the boron atom, which can act as a coupling reagent or Lewis acid.
Medicinal Chemistry: The compound is used in the development of boron-containing drugs, which have potential therapeutic applications.
Material Science: It is utilized in the synthesis of boron-containing materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(3-Ethoxy-3-oxopropyl)carbamoyl]benzeneboronic acid involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with diols and other nucleophiles, which allows it to participate in various biochemical pathways. The ester and amide groups also contribute to its reactivity and interactions with other molecules.
Comparison with Similar Compounds
4-[(3-Ethoxy-3-oxopropyl)carbamoyl]benzeneboronic acid can be compared with similar compounds such as:
- This compound
- Ethyl 3-(4-boronobenzoylamino)propionate
These compounds share similar structural features but differ in the specific functional groups attached to the boron atom. The unique combination of the ester and amide groups in this compound makes it distinct and versatile for various applications .
Properties
IUPAC Name |
[4-[(3-ethoxy-3-oxopropyl)carbamoyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO5/c1-2-19-11(15)7-8-14-12(16)9-3-5-10(6-4-9)13(17)18/h3-6,17-18H,2,7-8H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZXCGXIKIEDCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCC(=O)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657211 | |
Record name | Ethyl N-(4-boronobenzoyl)-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-19-3 | |
Record name | Ethyl N-(4-boronobenzoyl)-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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